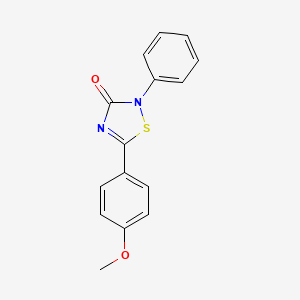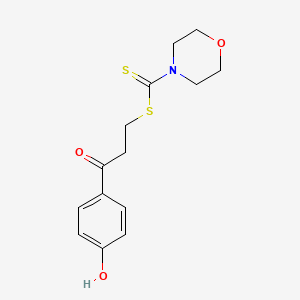
3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate is a complex organic compound that features a morpholine ring, a hydroxyphenyl group, and a carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of 4-hydroxyacetophenone with morpholine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenyl)-2-(N,N-dialkylamino)-1,3-dithiol-2-ylium perchlorates
- (4-Hydroxy-2-oxo-2H-chromen-3-yl)methyl pyrrolidine-1-carbodithioate
Uniqueness
3-(4-Hydroxyphenyl)-3-oxopropyl morpholine-4-carbodithioate is unique due to its combination of a morpholine ring and a carbodithioate moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61998-16-1 |
|---|---|
Molecular Formula |
C14H17NO3S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[3-(4-hydroxyphenyl)-3-oxopropyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H17NO3S2/c16-12-3-1-11(2-4-12)13(17)5-10-20-14(19)15-6-8-18-9-7-15/h1-4,16H,5-10H2 |
InChI Key |
UMTQAFPFCYHZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCCC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl-](/img/structure/B14544852.png)
![[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14544860.png)
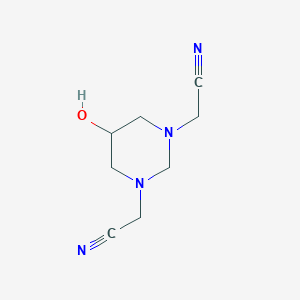
![6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14544868.png)
![Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate](/img/structure/B14544876.png)
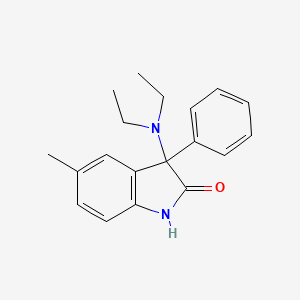
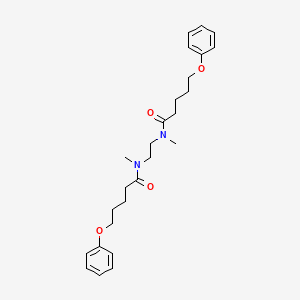
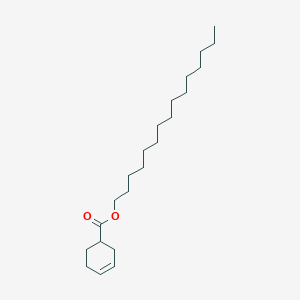
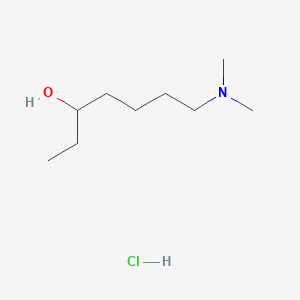
![1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane](/img/structure/B14544922.png)
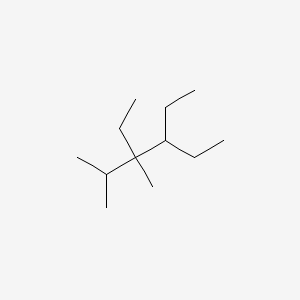
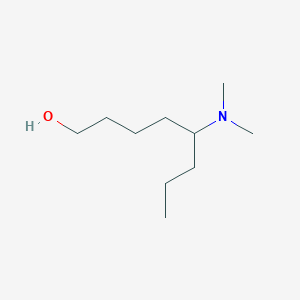
![N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-3-nitrobenzamide](/img/structure/B14544941.png)
